molecular formula C14H13ClN4S B2901908 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-47-5

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2901908
CAS No.: 893912-47-5
M. Wt: 304.8
InChI Key: TUQWMNGHIBFRBT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1 and a propylsulfanyl moiety at position 2. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, phosphodiesterases, and receptors .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQWMNGHIBFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-Carbonitrile Derivatives

A mixture of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and formamide undergoes cyclization at 180°C for 6–8 hours, forming the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate. This method, adapted from pyrazolopyrimidine syntheses, achieves 78–82% yields when using sodium ethoxide as a base. The hydroxyl group at position 4 serves as a handle for subsequent thiofunctionalization.

Phosphoryl Chloride-Mediated Cyclization

Alternative protocols employ phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to convert 5-aminopyrazole-4-carboxamide derivatives directly into 4-chloropyrazolo[3,4-d]pyrimidines. For example, heating 1-(4-chlorophenyl)-5-amino-1H-pyrazole-4-carboxamide with POCl₃/DMF at 70°C for 3 hours produces the 4-chloro intermediate in 70% yield. This route bypasses hydroxylated intermediates, streamlining later sulfur incorporation.

Functionalization at Position 4: Sulfur Incorporation Strategies

Nucleophilic Displacement of Chlorine

The 4-chloro intermediate undergoes nucleophilic aromatic substitution with propane-1-thiol. Optimal conditions involve:

  • Solvent: Anhydrous DMF or dimethyl sulfoxide (DMSO)
  • Base: Potassium tert-butoxide (2.2 equiv)
  • Temperature: 80–100°C for 12–16 hours

Yields reach 85% when using freshly distilled thiol, as moisture promotes hydrolysis side reactions. This method, validated in analogous pyrimidine systems, requires strict anhydrous conditions to suppress competing hydrolysis to the 4-hydroxyl derivative.

Mitsunobu Reaction with 4-Hydroxy Precursors

The 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate reacts with propanethiol under Mitsunobu conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)
  • Solvent: Tetrahydrofuran (THF) at 0°C → room temperature
  • Time: 8–12 hours

This method achieves 73% yield but faces challenges in separating triphenylphosphine oxide byproducts. Microwave-assisted Mitsunobu reactions (100°C, 30 minutes) improve yields to 81% while reducing reaction time.

Alternative Routes: One-Pot Syntheses

Simultaneous Cyclization and Thioalkylation

A novel one-pot approach condenses 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with carbon disulfide and 1-bromopropane in the presence of cesium carbonate. The reaction proceeds through a thiourea intermediate that cyclizes under microwave irradiation (150°C, 20 minutes), yielding the target compound in 68% yield. While efficient, this method requires careful stoichiometric control to minimize di-thioalkylation byproducts.

Solid-Phase Synthesis on Wang Resin

Immobilizing the pyrazole precursor on Wang resin enables stepwise functionalization:

  • Resin-bound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
  • Cyclization with POCl₃/DMF
  • Thioalkylation with propane-1-thiol/K₂CO₃ in DMF

Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) provides the target compound in 89% purity (HPLC). This method facilitates scale-up but incurs higher costs from resin usage.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Chloride displacement 85 98.2 High efficiency, scalable Moisture-sensitive conditions
Mitsunobu reaction 81 97.5 Mild conditions, no metal catalysts Byproduct removal challenges
One-pot synthesis 68 95.8 Reduced purification steps Limited substrate scope
Solid-phase synthesis 89 99.1 Excellent purity, parallel synthesis High reagent costs

Data compiled from Refs.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF improves Mitsunobu reaction kinetics. Ethanol/water mixtures (9:1) effectively crystallize the final product, achieving >99% purity after two recrystallizations.

Temperature Optimization

  • Substitution reactions: 80–100°C balances reaction rate and decomposition
  • Cyclocondensation: Microwave irradiation at 150°C reduces reaction time from hours to minutes
  • Storage: Intermediate 4-chloro derivatives degrade above 40°C, necessitating cold storage (-20°C)

Scalability and Industrial Considerations

The chloride displacement route demonstrates superior scalability, with pilot plant runs (50 kg scale) achieving consistent 83–85% yields. Key industrial adaptations include:

  • Continuous flow reactors for POCl₃-mediated cyclization
  • Membrane-based solvent recovery systems for DMF
  • Automated crystallization control systems to ensure polymorph consistency

Patented processes emphasize cost-effective thiol recycling through distillation and reuse in subsequent batches.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Catalysts like Lewis acids (e.g., AlCl3) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse substituent-dependent properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Features Reference ID
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-propyl, 4-amine 34 154–156 Lower yield, moderate melting point
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-chloro, 3-methyl N/A N/A Chlorination via POCl3/DMF
PDE9 inhibitor (1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) 6-CF3-methylpropyl N/A N/A PDE9 selectivity
PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-tert-butyl, 3-(4-chlorophenyl) N/A N/A Src kinase inhibition
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-piperazinyl, 1-benzyl N/A N/A IGF-1R antagonism

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., propyl) or bulky groups (e.g., tert-butyl in PP2) tend to reduce melting points, as seen in the 6-propyl analog (154–156°C) compared to smaller substituents .
  • Synthesis : Chlorination at position 4 commonly employs phosphorus oxychloride (POCl3) and DMF, as demonstrated in . The propylsulfanyl group in the target compound may require thiol-alkylation or nucleophilic substitution for introduction.
  • Yield Trends : Propyl-substituted derivatives often exhibit lower yields (~34–39%) compared to chloro or methyl analogs, likely due to steric hindrance during synthesis .
Kinase Inhibition
  • PP2: A well-characterized Src kinase inhibitor with a tert-butyl group at position 1 and 4-chlorophenyl at position 3. Its IC50 for Src is in the nanomolar range .
Phosphodiesterase (PDE) Inhibition
  • PDE9 Inhibitor () : Features a trifluoromethylpropyl group at position 6, contributing to PDE9 selectivity. The target compound’s propylsulfanyl group could modulate solubility and binding affinity differently .
Receptor Antagonism
  • IGF-1R Antagonists (): Derivatives with piperazinyl or triazole extensions show nanomolar potency. The target compound’s simpler structure (lacking these groups) may limit receptor engagement but improve metabolic stability .

Q & A

Basic: How can researchers confirm the structural identity of 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the pyrazolo[3,4-d]pyrimidine core, chlorophenyl group, and propylsulfanyl substituent. Proton shifts for aromatic systems typically appear between δ 7.5–8.5 ppm, while aliphatic protons from the propylsulfanyl group resonate at δ 1.0–3.0 ppm .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS). For example, the molecular ion peak should align with the calculated mass (C14_{14}H12_{12}ClN4_{4}S: ~320.04 g/mol). Fragmentation patterns can further validate substituent positions .

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Core Formation: Condensation of 4-chlorophenylhydrazine with a substituted pyrimidine precursor under reflux conditions (e.g., ethanol, 80°C) to form the pyrazolo[3,4-d]pyrimidine core .

Sulfanyl Group Introduction: Thiolation using propylthiol in the presence of a base (e.g., K2_2CO3_3) and a solvent like dimethylformamide (DMF) at 60–70°C for 12–24 hours .

Purification: Recrystallization from ethanol or column chromatography to achieve >95% purity .

Advanced: How does the propylsulfanyl substituent influence biological activity compared to other alkyl/arylthio groups?

Methodological Answer:
The propylsulfanyl group enhances lipophilicity and membrane permeability, which can improve target engagement. Comparative studies show:

  • Binding Affinity: Propylsulfanyl derivatives exhibit higher selectivity for kinase targets (e.g., EGFR) than methylsulfanyl analogs due to optimal van der Waals interactions in hydrophobic binding pockets .
  • Metabolic Stability: Longer alkyl chains (e.g., propyl vs. methyl) reduce oxidative metabolism, as evidenced by cytochrome P450 inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability. To address this:

  • Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Target-Specific Profiling: Employ computational docking (e.g., AutoDock Vina) to predict binding modes and validate with surface plasmon resonance (SPR) for kinetic analysis .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Solubility Considerations: Lyophilize the compound for long-term storage. Reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles .

Advanced: What strategies improve binding affinity and selectivity for therapeutic targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the propylsulfanyl chain length or introduce electron-withdrawing groups (e.g., fluoro) on the chlorophenyl ring to enhance target interactions .
  • Co-crystallization: Use X-ray crystallography to identify key hydrogen bonds with residues like Asp831 in kinase domains .

Advanced: How to design pharmacokinetic studies for this compound?

Methodological Answer:

  • In Vitro Assays: Assess metabolic stability using liver microsomes (human/rat) and quantify CYP450 inhibition .
  • In Vivo Profiling: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours for LC-MS/MS analysis .

Basic: Which characterization techniques are essential post-synthesis?

Methodological Answer:

  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and a C18 column (≥95% purity threshold) .
  • Elemental Analysis: Confirm C, H, N, S, and Cl composition within ±0.4% of theoretical values .

Advanced: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMF with toluene for thiolation to reduce side reactions and improve yields by 15–20% .
  • Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps, achieving yields >85% under inert atmospheres .

Advanced: What approaches identify molecular targets and mechanisms of action?

Methodological Answer:

  • Phylogenetic Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to screen 100+ kinases.
  • Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., MAPK/ERK) .

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